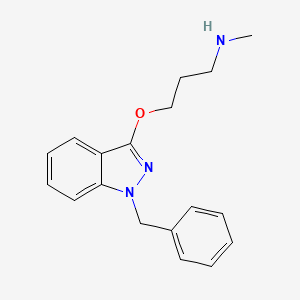

Ethyl Cyanoacetate-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl Cyanoacetate-d2 is a deuterated derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. This compound is often used in organic synthesis due to its versatile reactivity and the presence of multiple functional groups. The deuterium atoms in this compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can help elucidate molecular structures and reaction mechanisms.

Vorbereitungsmethoden

Ethyl Cyanoacetate-d2 can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.

Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.

Phase Transfer Catalysis: This method involves the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.

Analyse Chemischer Reaktionen

Ethyl Cyanoacetate-d2 undergoes various types of chemical reactions due to its multiple reactive centers:

Condensation Reactions: The compound can participate in condensation reactions such as the Knoevenagel condensation and the Michael addition.

Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds.

Oxidation and Reduction: The nitrile group can be reduced to form β-amino acids, such as β-alanine.

Wissenschaftliche Forschungsanwendungen

Ethyl Cyanoacetate-d2 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: this compound is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl Cyanoacetate-d2 involves its reactivity at the nitrile and ester groups. The compound can undergo nucleophilic attack at the carbon of the nitrile group, leading to the formation of various heterocyclic compounds. The ester group can participate in condensation reactions, such as the Knoevenagel condensation, to form complex organic molecules . The deuterium atoms in this compound provide distinct NMR signals, allowing researchers to study the reaction pathways and intermediates in detail .

Vergleich Mit ähnlichen Verbindungen

Ethyl Cyanoacetate-d2 can be compared with other similar compounds, such as:

Ethyl Cyanoacetate: The non-deuterated form of the compound, which has similar reactivity but lacks the distinct NMR signals provided by deuterium atoms.

Methyl Cyanoacetate: A similar compound with a methyl ester group instead of an ethyl ester group.

Diethyl Malonate: A compound with two ester groups and a similar reactivity profile.

This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy studies. This feature allows researchers to gain deeper insights into reaction mechanisms and molecular structures .

Eigenschaften

Molekularformel |

C5H7NO2 |

|---|---|

Molekulargewicht |

115.13 g/mol |

IUPAC-Name |

ethyl 2-cyano-2,2-dideuterioacetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3D2 |

InChI-Schlüssel |

ZIUSEGSNTOUIPT-SMZGMGDZSA-N |

Isomerische SMILES |

[2H]C([2H])(C#N)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)CC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)